molecular formula C29H31N3O4 B11410198 1-(2-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11410198
M. Wt: 485.6 g/mol
InChI Key: RBAZTIAUAYNQOK-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-4-{1-[3-(4-Methoxyphenoxy)propyl]-1H-1,3-Benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a benzodiazole core linked to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenyl)-4-{1-[3-(4-Methoxyphenoxy)propyl]-1H-1,3-Benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzodiazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Pyrrolidinone Ring: The benzodiazole intermediate is then reacted with a suitable pyrrolidinone precursor, often through nucleophilic substitution or cyclization reactions.

    Introduction of the Ethoxy and Methoxy Groups: These groups are typically introduced via alkylation reactions using ethyl and methyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-4-{1-[3-(4-Methoxyphenoxy)propyl]-1H-1,3-Benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other functional groups, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles like sodium azide (NaN₃)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: The compound’s benzodiazole core is a common motif in many pharmacologically active molecules, making it a candidate for drug development.

    Biological Studies: It can be used as a probe to study biological pathways involving benzodiazole derivatives.

    Industrial Chemistry: The compound’s unique structure may make it useful as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The exact mechanism of action for 1-(2-Ethoxyphenyl)-4-{1-[3-(4-Methoxyphenoxy)propyl]-1H-1,3-Benzodiazol-2-yl}pyrrolidin-2-one would depend on its specific application. Generally, benzodiazole derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness: 1-(2-Ethoxyphenyl)-4-{1-[3-(4-Methoxyphenoxy)propyl]-1H-1,3-Benzodiazol-2-yl}pyrrolidin-2-one is unique due to its combination of a benzodiazole core with a pyrrolidinone ring and the presence of both ethoxy and methoxy substituents. This unique structure may confer distinct pharmacological properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H31N3O4

Molecular Weight

485.6 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-4-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O4/c1-3-35-27-12-7-6-11-26(27)32-20-21(19-28(32)33)29-30-24-9-4-5-10-25(24)31(29)17-8-18-36-23-15-13-22(34-2)14-16-23/h4-7,9-16,21H,3,8,17-20H2,1-2H3

InChI Key

RBAZTIAUAYNQOK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)OC

Origin of Product

United States

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